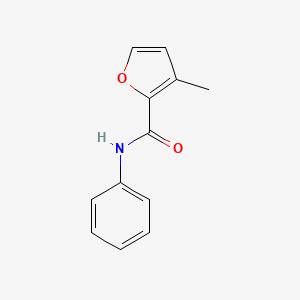![molecular formula C20H18N2O3 B5801210 N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)
N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide, also known as AMN082, is a small molecule compound that has been extensively studied for its potential use in treating various neurological disorders. This compound belongs to the family of naphthalene derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide acts as a positive allosteric modulator of mGluR7, which means that it enhances the activity of this receptor in response to the binding of glutamate. This leads to the inhibition of neurotransmitter release, particularly of the excitatory neurotransmitter glutamate, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to alleviate the symptoms of various neurological disorders. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide in lab experiments has several advantages. It is a highly selective agonist for mGluR7, which means that it can be used to study the specific effects of this receptor without affecting other receptors. However, one limitation of using N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide is that it has poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide. One direction is to investigate its potential use in treating other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to explore the use of N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to understand the long-term effects of N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide on the brain and to develop more effective methods of administering the compound.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 4-acetamidophenol to form N-[4-(acetylamino)phenyl]-2-naphthamide. Finally, the methoxy group is introduced using sodium methoxide to obtain N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been found to act as a selective agonist for the metabotropic glutamate receptor 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13(23)21-15-8-10-16(11-9-15)22-20(24)18-12-7-14-5-3-4-6-17(14)19(18)25-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHMCNKLFDJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)